molecular formula C19H13Br2NO B6591672 3-(Bis(4-bromophenyl)amino)benzaldehyde CAS No. 1469780-16-2

3-(Bis(4-bromophenyl)amino)benzaldehyde

Cat. No.: B6591672
CAS No.: 1469780-16-2
M. Wt: 431.1 g/mol
InChI Key: UWDSRFWDWCBTTJ-UHFFFAOYSA-N
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Description

3-(Bis(4-bromophenyl)amino)benzaldehyde is an organic compound with the molecular formula C19H13Br2NO. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with bis(4-bromophenyl)amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bis(4-bromophenyl)amino)benzaldehyde typically involves the reaction of 4-bromoaniline with benzaldehyde under specific conditions. One common method is the condensation reaction, where 4-bromoaniline is reacted with benzaldehyde in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Bis(4-bromophenyl)amino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bis(4-bromophenyl)amino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bis(4-bromophenyl)amino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bis(4-bromophenyl)amino)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(4-bromo-N-(4-bromophenyl)anilino)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2NO/c20-15-4-8-17(9-5-15)22(18-10-6-16(21)7-11-18)19-3-1-2-14(12-19)13-23/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDSRFWDWCBTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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